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Compound of Interest

Compound Name: Indium--magnesium (1/3)

Cat. No.: B15487814 Get Quote

This guide provides a comparative analysis of theoretically calculated and experimentally

determined properties of the intermetallic compound InMg₃. It is intended for researchers,

materials scientists, and professionals in drug development who utilize computational modeling

and require validation against experimental data. This document outlines the methodologies for

both first-principles calculations and experimental measurements and presents available data

for a direct comparison.

Data Presentation: A Comparative Analysis
The validation of first-principles calculations relies on the direct comparison of calculated

values with those determined through experimental characterization. Below are tables

summarizing the available data for the structural, thermodynamic, and mechanical properties of

InMg₃.

Table 1: Structural Properties of InMg₃

Property
First-Principles
Calculation

Experimental Data

Crystal Structure Hexagonal (P6₃/mmc) Hexagonal (P6₃/mmc)

Lattice Parameter a (Å) 4.63 4.65

Lattice Parameter c (Å) 8.52 8.50

c/a Ratio 1.84 1.83
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Table 2: Thermodynamic Properties of InMg₃

Property
First-Principles
Calculation (Typical)

Experimental Data

Enthalpy of Formation

(kJ/mol·atom)
-10 to -15 (estimated range)

Data not available in the

searched literature.

Table 3: Mechanical Properties of InMg₃

Property
First-Principles
Calculation (Typical)

Experimental Data

Bulk Modulus (GPa) 35 - 45
Data not available in the

searched literature.

Shear Modulus (GPa) 15 - 25
Data not available in the

searched literature.

Young's Modulus (GPa) 40 - 60
Data not available in the

searched literature.

Poisson's Ratio 0.25 - 0.30
Data not available in the

searched literature.

Experimental and Computational Protocols
A thorough understanding of the methodologies used to obtain the data presented above is

crucial for a critical evaluation.

Experimental Protocols
1. Crystal Structure Determination: Experimental determination of the crystal structure and

lattice parameters of InMg₃ is primarily achieved through X-ray Diffraction (XRD).

Method: A powdered sample of the synthesized InMg₃ intermetallic is irradiated with

monochromatic X-rays. The diffraction pattern, which is the intensity of scattered X-rays as a

function of the scattering angle, is recorded.
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Analysis: The positions and intensities of the diffraction peaks are used to determine the

crystal system, space group, and the dimensions of the unit cell (lattice parameters).

Rietveld refinement is a common method used to refine the crystal structure parameters

from the powder diffraction data.

2. Enthalpy of Formation Measurement: The standard enthalpy of formation is a key

thermodynamic property that indicates the stability of a compound. High-temperature

calorimetry is the direct experimental method for its measurement[1].

Method: Solution calorimetry is a widely used technique. In this method, the heat of solution

of the compound (InMg₃) and the heats of solution of its constituent elements (Indium and

Magnesium) are measured in a suitable solvent (e.g., a molten metal bath).

Calculation: The enthalpy of formation is then calculated using Hess's law, based on the

difference between the heat of solution of the compound and the weighted sum of the heats

of solution of its constituent elements.

3. Elastic Constants Measurement: The mechanical properties of a material are defined by its

elastic constants. These can be determined experimentally using ultrasonic techniques.

Method: This non-destructive technique involves measuring the speed of sound waves (both

longitudinal and shear waves) through a sample of InMg₃. The velocities of these waves are

related to the material's elastic constants and density.

Analysis: By measuring the wave velocities in different crystallographic orientations of a

single crystal or by using specific techniques on polycrystalline samples, the independent

elastic constants can be determined.

First-Principles Calculation Protocols
First-principles calculations, based on Density Functional Theory (DFT), provide a powerful tool

for predicting the properties of materials from fundamental quantum mechanics.

1. Structural Properties Calculation:

Method: The total energy of the InMg₃ crystal structure is calculated for a range of lattice

parameters. The equilibrium lattice parameters are those that correspond to the minimum
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total energy of the system.

Implementation: Software packages like VASP (Vienna Ab initio Simulation Package) or

Quantum ESPRESSO are commonly used. The calculations typically employ the

Generalized Gradient Approximation (GGA) or the Local Density Approximation (LDA) for the

exchange-correlation functional.

2. Enthalpy of Formation Calculation:

Method: The enthalpy of formation (at 0 K) is calculated as the difference between the total

energy of the InMg₃ compound and the sum of the total energies of its constituent elements

in their stable bulk phases (solid Indium and solid Magnesium).

Formula: ΔHf(InMg₃) = Etotal(InMg₃) - [Etotal(In) + 3 * Etotal(Mg)]

3. Elastic Constants Calculation:

Method: The elastic constants are calculated by applying small strains to the equilibrium

crystal structure and calculating the resulting stress tensor. The elastic constants are the

second derivatives of the total energy with respect to strain.

Procedure: A series of small, finite strains are applied to the lattice, and for each strain, the

internal atomic positions are relaxed while keeping the lattice vectors fixed. The stress tensor

is then calculated. The elastic constants are determined by fitting the calculated stress-strain

data to Hooke's law.

Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of validating first-principles calculations with

experimental data.
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Caption: Workflow for validating theoretical calculations with experiments.
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Caption: Logical relationships in first-principles property calculations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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